molecular formula C7H8O4 B3053776 3-Hydroxy-5-oxocyclohex-3-enecarboxylic acid CAS No. 56066-20-7

3-Hydroxy-5-oxocyclohex-3-enecarboxylic acid

Cat. No.: B3053776
CAS No.: 56066-20-7
M. Wt: 156.14 g/mol
InChI Key: HFWUMOXUFYJSOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Hydroxy-5-oxocyclohex-3-enecarboxylic acid is an organic compound with the molecular formula C7H8O4 and a molecular weight of 156.14 g/mol . This compound is characterized by a cyclohexene ring substituted with a hydroxy group, a keto group, and a carboxylic acid group. It is commonly used in various chemical reactions and has significant applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Hydroxy-5-oxocyclohex-3-enecarboxylic acid can be synthesized through several methods. One common synthetic route involves the reaction of 3,4,5-trimethoxybenzoic acid with anhydrous liquid ammonia and sodium metal in ethanol at -78°C. The reaction mixture is then acidified with hydrochloric acid, extracted with ethyl acetate, and the resulting solid is recrystallized from ethyl acetate to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Quality control measures such as NMR, HPLC, and GC are employed to verify the purity and composition of the compound .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-5-oxocyclohex-3-enecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a keto group.

    Reduction: The keto group can be reduced to form a secondary alcohol.

    Substitution: The hydroxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group results in the formation of 3,5-dioxocyclohex-3-enecarboxylic acid, while reduction of the keto group yields 3-hydroxycyclohex-3-enecarboxylic acid .

Scientific Research Applications

3-Hydroxy-5-oxocyclohex-3-enecarboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Hydroxy-5-oxocyclohex-3-enecarboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxy and keto groups play a crucial role in its reactivity and binding affinity to enzymes and receptors. The compound can act as an inhibitor or activator of certain biochemical pathways, depending on its structural modifications and the nature of the target .

Comparison with Similar Compounds

Similar Compounds

  • 3-Hydroxy-4-oxocyclohex-3-enecarboxylic acid
  • 3-Hydroxy-5-oxocyclohex-2-enecarboxylic acid
  • 3-Hydroxy-5-oxocyclohex-4-enecarboxylic acid

Uniqueness

3-Hydroxy-5-oxocyclohex-3-enecarboxylic acid is unique due to its specific substitution pattern on the cyclohexene ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in diverse fields make it a valuable compound in scientific research .

Properties

IUPAC Name

3-hydroxy-5-oxocyclohex-3-ene-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O4/c8-5-1-4(7(10)11)2-6(9)3-5/h3-4,8H,1-2H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFWUMOXUFYJSOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(=O)C=C1O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60560933
Record name 3-Hydroxy-5-oxocyclohex-3-ene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60560933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56066-20-7
Record name 3-Hydroxy-5-oxocyclohex-3-ene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60560933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Hydroxy-5-oxocyclohex-3-enecarboxylic acid
Reactant of Route 2
3-Hydroxy-5-oxocyclohex-3-enecarboxylic acid
Reactant of Route 3
3-Hydroxy-5-oxocyclohex-3-enecarboxylic acid
Reactant of Route 4
3-Hydroxy-5-oxocyclohex-3-enecarboxylic acid
Reactant of Route 5
3-Hydroxy-5-oxocyclohex-3-enecarboxylic acid
Reactant of Route 6
3-Hydroxy-5-oxocyclohex-3-enecarboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.